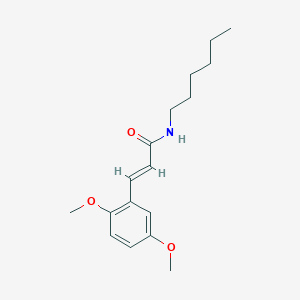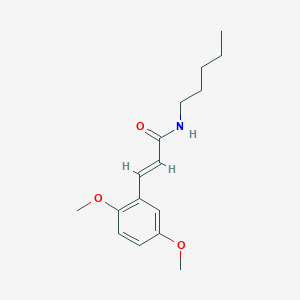![molecular formula C13H14F3NO5S B254986 Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B254986.png)
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate, also known as NBPT, is a chemical compound that has gained significant attention in the scientific community due to its potential to reduce nitrogen loss from fertilizers.
Mecanismo De Acción
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate acts as a potent inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This compound binds to the active site of urease, preventing the access of water molecules to the urea substrate, thereby inhibiting its hydrolysis. This results in the retention of nitrogen in the soil, reducing nitrogen loss from fertilizers.
Biochemical and Physiological Effects:
Studies have shown that this compound has no adverse effects on plant growth and development. It does not affect the uptake of other essential nutrients, such as phosphorus and potassium, and does not alter the soil pH. This compound has also been shown to reduce the emission of greenhouse gases, such as nitrous oxide, thereby contributing to climate change mitigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate is a stable compound that can be easily synthesized and stored. It is also cost-effective, making it an attractive option for farmers. However, this compound has limited solubility in water, which can affect its effectiveness in reducing nitrogen loss from fertilizers. It is also important to note that this compound is not a substitute for proper fertilizer management practices, such as the use of slow-release fertilizers and the application of fertilizers at the right time and rate.
Direcciones Futuras
There is still much to be explored in the field of Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate research. Future studies could focus on the optimization of this compound application rates and methods, the development of new formulations that enhance its solubility in water, and the evaluation of its effectiveness in different soil types and climatic conditions. Additionally, the potential of this compound to reduce nitrogen loss in animal waste could also be investigated.
Conclusion:
This compound is a promising compound that has the potential to reduce nitrogen loss from fertilizers, thereby contributing to sustainable agriculture practices. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied. Further research is needed to explore its full potential and optimize its application in different agricultural settings.
Métodos De Síntesis
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate can be synthesized using various methods, including the reaction of sec-butyl chloroacetate with 2-nitro-4-(trifluoromethyl)benzenesulfinyl chloride in the presence of a base. Other methods involve the reaction of sec-butyl bromoacetate with 2-nitro-4-(trifluoromethyl)benzenesulfinamide or the reaction of sec-butyl bromoacetate with sodium 2-nitro-4-(trifluoromethyl)benzenesulfinate.
Aplicaciones Científicas De Investigación
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate has been extensively studied in the field of agriculture due to its potential to reduce nitrogen loss from fertilizers. Nitrogen is an essential nutrient for plant growth, and the use of fertilizers has significantly increased crop yields. However, a significant amount of nitrogen is lost through volatilization, leaching, and denitrification, leading to environmental pollution and economic losses. This compound inhibits the activity of urease, an enzyme that converts urea to ammonia, thereby reducing volatilization of nitrogen from fertilizers.
Propiedades
Fórmula molecular |
C13H14F3NO5S |
|---|---|
Peso molecular |
353.32 g/mol |
Nombre IUPAC |
butan-2-yl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate |
InChI |
InChI=1S/C13H14F3NO5S/c1-3-8(2)22-12(18)7-23(21)11-5-4-9(13(14,15)16)6-10(11)17(19)20/h4-6,8H,3,7H2,1-2H3 |
Clave InChI |
OAAVJFJEPUJPHV-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(=O)CS(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
SMILES canónico |
CCC(C)OC(=O)CS(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Isopropyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B254907.png)
![5-bromo-4-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254909.png)

![5-chloro-4-[2-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254911.png)
![N-allyl-N-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B254912.png)
![(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B254914.png)


![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254922.png)
![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254924.png)
![isopropyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254925.png)
![N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B254927.png)
